molecular formula C24H22N2O2 B2876437 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851408-05-4

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2876437
CAS No.: 851408-05-4
M. Wt: 370.452
InChI Key: FNKFEAALIWEHHU-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A study described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines. Such derivatives have shown promising results in inhibiting tumor growth in vivo, suggesting potential applications in cancer therapy (Deady et al., 2003).

Antimycobacterial Activity

Another research focused on the synthesis of aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones. These compounds exhibited significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Kantevari et al., 2011).

Enhancing Reductive Cleavage

Investigations into enhancing the reductive cleavage of aromatic carboxamides, including those derived from quinoline, have shown promising results. This research suggests applications in synthetic chemistry for facilitating the production of amine derivatives under mild conditions (Ragnarsson et al., 2001).

Biological Activity Spectrum

A comprehensive study on substituted quinoline-2-carboxamides and their isosteres demonstrated significant antimycobacterial and anti-photosynthetic electron transport activities. These findings highlight the diverse biological applications of quinoline derivatives, including potential uses in antimicrobial and agrochemical research (Goněc et al., 2012).

Antiherpes Activities

Research into 4-hydroxyquinoline carboxamides uncovered a new class of herpesvirus polymerase inhibitors with broad-spectrum antiherpes activities. This suggests potential applications in developing antiviral drugs targeting various herpesviruses (Oien et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)naphthalene-2-carboxamide.", "Step 2: Reaction of N-(2-hydroxyethyl)naphthalene-2-carboxamide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] }

CAS No.

851408-05-4

Molecular Formula

C24H22N2O2

Molecular Weight

370.452

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

FNKFEAALIWEHHU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C

solubility

not available

Origin of Product

United States

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